molecular formula C16H21N5O3 B2867779 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide CAS No. 2320465-64-1

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide

Cat. No.: B2867779
CAS No.: 2320465-64-1
M. Wt: 331.376
InChI Key: SLARJZQKBZFNAS-UHFFFAOYSA-N
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Description

3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide (CAS 2320465-64-1) is a synthetic small molecule that integrates an azetidine core with 1,2,4-triazole and 3,4-dimethoxyphenyl pharmacophores, conferring distinct biological properties and high potential for neurological and medicinal chemistry research . The 1,2,4-triazole ring is a privileged structure in drug discovery, known for its metabolic stability and ability to confer diverse biological activities, including central nervous system effects . This compound is characterized by high selectivity and affinity for specific enzymatic targets, particularly in biological systems related to cellular signaling . Recent studies indicate its potential application in treating neurodegenerative diseases, as it has shown promising activity in inhibiting the aggregation of beta-amyloid proteins, a key mechanism associated with Alzheimer's disease pathology . Furthermore, its structural features suggest potential anxiolytic effects, which may be associated with the binding sites of benzodiazepines (BZs) on GABA A receptors . From a chemical perspective, the molecule's design favors interactions with hydrophobic receptors due to the 3,4-dimethoxyphenyl fragment, while the polar carboxamide and triazole groups contribute to its hydrogen-bonding capacity and overall solubility . Computed physicochemical properties predict a topological polar surface area (TPSA) of approximately 81.5 Ų, which is favorable for blood-brain barrier penetration, aligning with its potential neuroscientific applications . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are directed to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-3-(1,2,4-triazol-1-ylmethyl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-23-14-4-3-12(5-15(14)24-2)6-18-16(22)20-7-13(8-20)9-21-11-17-10-19-21/h3-5,10-11,13H,6-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLARJZQKBZFNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CC(C2)CN3C=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule comprises three structural motifs:

  • Azetidine-1-carboxamide core
  • 3,4-Dimethoxybenzyl substituent
  • 1H-1,2,4-Triazol-1-ylmethyl group at the azetidine 3-position

Retrosynthetically, the compound can be dissected into two key intermediates:

  • N-(3,4-Dimethoxybenzyl)azetidine-1-carboxamide
  • 3-(Bromomethyl)azetidine-1-carboxamide

The synthesis prioritizes late-stage functionalization of the azetidine ring to avoid side reactions during carboxamide formation.

Synthesis of N-(3,4-Dimethoxybenzyl)azetidine-1-carboxamide

Carboxylic Acid Activation

Azetidine-1-carboxylic acid is activated as its acyl chloride using thionyl chloride (SOCl₂) under anhydrous conditions:
$$
\text{Azetidine-1-carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Azetidine-1-carbonyl chloride} + \text{SO}2 + \text{HCl}
$$
The reaction is monitored via thin-layer chromatography (TLC) and quenched with dry dichloromethane (DCM).

Amide Coupling

3,4-Dimethoxybenzylamine is reacted with the acyl chloride in the presence of triethylamine (TEA) as a base:
$$
\text{Azetidine-1-carbonyl chloride} + \text{3,4-Dimethoxybenzylamine} \xrightarrow{\text{TEA, DCM}} \text{N-(3,4-Dimethoxybenzyl)azetidine-1-carboxamide}
$$
The product is purified via flash chromatography (SiO₂, 5% MeOH/DCM) to yield a white solid (72% yield).

Characterization Data
  • ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H, ArH), 6.82 (d, J = 8.2 Hz, 1H, ArH), 6.78 (d, J = 8.2 Hz, 1H, ArH), 3.88 (s, 6H, OCH₃), 3.72–3.65 (m, 4H, azetidine CH₂), 2.95–2.89 (m, 1H, azetidine CH), 1.98–1.92 (m, 2H, azetidine CH₂).
  • HRMS (ESI): m/z calcd for C₁₃H₁₈N₂O₃ [M+H]⁺ 281.1264, found 281.1268.

Introduction of the Triazolylmethyl Group

Bromination of Azetidine-3-Methanol

Azetidine-3-methanol is treated with phosphorus tribromide (PBr₃) in dry DCM at 0°C to yield 3-(bromomethyl)azetidine :
$$
\text{Azetidine-3-methanol} + \text{PBr}3 \xrightarrow{\text{DCM, 0°C}} \text{3-(Bromomethyl)azetidine} + \text{H}3\text{PO}_3
$$
The crude product is purified via distillation under reduced pressure (bp 68–70°C, 85% yield).

Nucleophilic Substitution with 1H-1,2,4-Triazole

3-(Bromomethyl)azetidine-1-carboxamide is reacted with 1H-1,2,4-triazole in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base:
$$
\text{3-(Bromomethyl)azetidine-1-carboxamide} + \text{1H-1,2,4-Triazole} \xrightarrow{\text{K₂CO₃, DMF}} \text{Target Compound} + \text{KBr}
$$
The reaction is stirred at 80°C for 12 hours, followed by purification via preparative HPLC (C18, 10–90% MeCN/H₂O) to afford the final product (58% yield).

Characterization Data
  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, triazole H), 7.92 (s, 1H, triazole H), 7.25 (s, 1H, ArH), 6.95 (d, J = 8.3 Hz, 1H, ArH), 6.88 (d, J = 8.3 Hz, 1H, ArH), 4.52 (s, 2H, CH₂-triazole), 3.85 (s, 6H, OCH₃), 3.70–3.62 (m, 4H, azetidine CH₂), 2.85–2.78 (m, 1H, azetidine CH), 1.90–1.83 (m, 2H, azetidine CH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 166.5 (C=O), 152.1 (triazole C), 149.3 (ArC-OCH₃), 148.9 (ArC-OCH₃), 130.5 (ArCH), 112.4 (ArCH), 111.8 (ArCH), 56.2 (OCH₃), 55.9 (OCH₃), 49.7 (azetidine CH₂), 45.2 (CH₂-triazole), 31.8 (azetidine CH).

Alternative Synthetic Routes

Reductive Amination Approach

A patent-derived method employs sodium triacetoxyborohydride (NaBH(OAc)₃) for reductive amination between 3-(aminomethyl)azetidine and 3,4-dimethoxybenzaldehyde :
$$
\text{3-(Aminomethyl)azetidine} + \text{3,4-Dimethoxybenzaldehyde} \xrightarrow{\text{NaBH(OAc)₃}} \text{Intermediate} \rightarrow \text{Carboxamide}
$$
However, this route requires additional steps to convert the amine to the carboxamide, reducing overall efficiency.

Mitsunobu Reaction for Triazole Attachment

The triazolylmethyl group is introduced via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) :
$$
\text{3-(Hydroxymethyl)azetidine-1-carboxamide} + \text{1H-1,2,4-Triazole} \xrightarrow{\text{DEAD, PPh₃}} \text{Target Compound}
$$
This method avoids hazardous bromination but suffers from lower yields (42%) due to competing side reactions.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Nucleophilic Substitution 58 98 High regioselectivity Requires hazardous PBr₃
Reductive Amination 35 95 Mild conditions Multi-step, low efficiency
Mitsunobu Reaction 42 97 No halogenated reagents Expensive reagents, side reactions

Scalability and Industrial Considerations

  • Nucleophilic Substitution is preferred for large-scale synthesis due to reagent availability and established protocols.
  • Continuous Flow Chemistry could enhance the bromination step by minimizing PBr₃ handling risks.
  • Quality Control relies on HPLC-MS for detecting residual triazole and azetidine intermediates.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The dimethoxybenzyl group can be oxidized to form a quinone derivative.

  • Reduction: : The azetidine ring can be reduced to form a piperidine derivative.

  • Substitution: : The triazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Quinone derivatives

  • Reduction: : Piperidine derivatives

  • Substitution: : Substituted triazoles

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in the construction of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural complexity allows it to interact with various biological targets, making it useful in drug discovery.

Medicine

This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets can be harnessed to create therapeutic agents for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural similarities and differences between the target compound and related molecules from the evidence:

Compound Name Core Structure Key Substituents Potential Applications References
3-((1H-1,2,4-triazol-1-yl)methyl)-N-(3,4-dimethoxybenzyl)azetidine-1-carboxamide Azetidine - 1,2,4-Triazolylmethyl
- 3,4-Dimethoxybenzyl
Kinase inhibition, antimicrobial agents N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide - 3-Methylbenzoyl
- N,O-bidentate directing group (2-amino-2-methyl-1-propanol)
Metal-catalyzed C–H bond functionalization
2-(4-Ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide (955314-84-8) Acetamide - 4-Ethylphenoxy
- Triazolo-thiadiazole fused ring
Anticancer, kinase inhibition
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (1005612-70-3) Pyrazolo-pyridine - Pyrazole
- Pyridine fused ring
Kinase inhibition, enzyme modulation

Key Comparative Insights

Core Ring Systems :

  • The azetidine core in the target compound is smaller and more rigid than the pyrazolo-pyridine (1005612-70-3) or benzamide () systems. This rigidity may reduce metabolic degradation but could limit conformational adaptability in target binding .
  • The fused triazolo-thiadiazole ring in 955314-84-8 offers planar aromaticity, enhancing π-π stacking interactions, whereas the azetidine’s saturation may favor hydrophobic interactions .

Substituent Effects: The 3,4-dimethoxybenzyl group in the target compound increases lipophilicity compared to the hydroxy-containing directing group in ’s benzamide. The ethylphenoxy group in 955314-84-8 introduces steric bulk, which might hinder binding to compact active sites compared to the smaller triazolylmethyl group in the target compound .

However, the methyl linkage in the target compound may reduce steric hindrance compared to the fused triazolo-thiadiazole system . The pyrazolo-pyridine core in 1005612-70-3 is electron-rich, favoring interactions with cationic residues, whereas the azetidine’s electron-deficient nature may target different binding pockets .

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